molecular formula C16H16ClN3O5S2 B2576117 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide CAS No. 1099772-08-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide

Cat. No.: B2576117
CAS No.: 1099772-08-3
M. Wt: 429.89
InChI Key: KLHMIETYFJIRNO-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide is a complex organic compound featuring a piperidine ring substituted with a carboxamide group, a nitrophenyl group, and a chlorothiophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Chlorothiophenyl Sulfonyl Group: This step involves sulfonylation reactions, where the chlorothiophenyl group is attached using sulfonyl chlorides under basic conditions.

    Addition of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid or nitrating mixtures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorothiophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophenes.

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups are key to its binding affinity and specificity, influencing molecular interactions and pathways.

Comparison with Similar Compounds

  • 1-((5-Bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide
  • 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide

Uniqueness: 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide is unique due to the specific positioning of the nitrophenyl and chlorothiophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S2/c17-14-7-8-15(26-14)27(24,25)19-9-2-1-6-13(19)16(21)18-11-4-3-5-12(10-11)20(22)23/h3-5,7-8,10,13H,1-2,6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMIETYFJIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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